molecular formula C17H15Cl2NO B5007649 (2E)-1-(2,4-dichlorophenyl)-3-[(3,4-dimethylphenyl)amino]prop-2-en-1-one

(2E)-1-(2,4-dichlorophenyl)-3-[(3,4-dimethylphenyl)amino]prop-2-en-1-one

Cat. No.: B5007649
M. Wt: 320.2 g/mol
InChI Key: RJFZWOKZJHLKRZ-BQYQJAHWSA-N
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Description

(2E)-1-(2,4-dichlorophenyl)-3-[(3,4-dimethylphenyl)amino]prop-2-en-1-one is an organic compound characterized by its unique structure, which includes a dichlorophenyl group and a dimethylphenylamino group connected by a prop-2-en-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,4-dichlorophenyl)-3-[(3,4-dimethylphenyl)amino]prop-2-en-1-one typically involves the reaction of 2,4-dichlorobenzaldehyde with 3,4-dimethylaniline in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The reaction proceeds through a condensation mechanism, forming the desired product with high yield under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, potentially involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,4-dichlorophenyl)-3-[(3,4-dimethylphenyl)amino]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(2E)-1-(2,4-dichlorophenyl)-3-[(3,4-dimethylphenyl)amino]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-1-(2,4-dichlorophenyl)-3-[(3,4-dimethylphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

(2E)-1-(2,4-dichlorophenyl)-3-[(3,4-dimethylphenyl)amino]prop-2-en-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its dichlorophenyl and dimethylphenylamino groups contribute to its versatility in various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethylanilino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO/c1-11-3-5-14(9-12(11)2)20-8-7-17(21)15-6-4-13(18)10-16(15)19/h3-10,20H,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFZWOKZJHLKRZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC=CC(=O)C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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